molecular formula C7H12FNO2 B13590480 Methyl 5-fluoropiperidine-2-carboxylate

Methyl 5-fluoropiperidine-2-carboxylate

Katalognummer: B13590480
Molekulargewicht: 161.17 g/mol
InChI-Schlüssel: LPDWBMIPQSKOIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-fluoropiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The introduction of a fluorine atom at the 5-position and a carboxylate ester group at the 2-position of the piperidine ring gives this compound unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoropiperidine-2-carboxylate typically involves the fluorination of piperidine derivatives followed by esterification. One common method involves the reaction of 5-fluoropiperidine with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include distillation, crystallization, or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-fluoropiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkyl halides.

Major Products Formed

    Oxidation: Formation of 5-fluoropiperidine-2-carboxylic acid or 5-fluoropiperidin-2-one.

    Reduction: Formation of 5-fluoropiperidine-2-methanol or 5-hydroxypiperidine-2-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-fluoropiperidine-2-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development targeting neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals, including intermediates for the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of Methyl 5-fluoropiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active carboxylate form, which can then interact with target proteins or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-chloropiperidine-2-carboxylate
  • Methyl 5-bromopiperidine-2-carboxylate
  • Methyl 5-iodopiperidine-2-carboxylate

Uniqueness

Methyl 5-fluoropiperidine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Eigenschaften

Molekularformel

C7H12FNO2

Molekulargewicht

161.17 g/mol

IUPAC-Name

methyl 5-fluoropiperidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4H2,1H3

InChI-Schlüssel

LPDWBMIPQSKOIL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC(CN1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.